Product packaging for 1,2,8,9-Tetrachlorononane(Cat. No.:CAS No. 865306-20-3)

1,2,8,9-Tetrachlorononane

Cat. No.: B13797404
CAS No.: 865306-20-3
M. Wt: 266.0 g/mol
InChI Key: XYOZQZZVJXSSML-UHFFFAOYSA-N
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Description

1,2,8,9-Tetrachlorononane is an organic compound with the molecular formula C9H16Cl4 and a CAS Registry Number of 865306-20-3 . This structure is defined by a nine-carbon chain with chlorine atoms positioned symmetrically on the first, second, eighth, and ninth carbons, as indicated by its SMILES notation, C(CCC(CCl)Cl)CCC(CCl)Cl . The compound has a calculated molecular weight of 266.04 g/mol . Researchers can leverage this well-defined chlorinated alkane as a versatile synthetic intermediate or building block in organic chemistry research. Its specific structure suggests potential applications in the development of specialty chemicals, polymers, or as a precursor in further chemical transformations. Physical properties include a calculated density of 1.2±0.1 g/cm³ and a calculated boiling point of 347.3±10.0 °C at 760 mmHg . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16Cl4 B13797404 1,2,8,9-Tetrachlorononane CAS No. 865306-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

865306-20-3

Molecular Formula

C9H16Cl4

Molecular Weight

266.0 g/mol

IUPAC Name

1,2,8,9-tetrachlorononane

InChI

InChI=1S/C9H16Cl4/c10-6-8(12)4-2-1-3-5-9(13)7-11/h8-9H,1-7H2

InChI Key

XYOZQZZVJXSSML-UHFFFAOYSA-N

Canonical SMILES

C(CCC(CCl)Cl)CCC(CCl)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Towards 1,2,8,9 Tetrachlorononane

Historical Perspectives on the Synthesis of α,ω-Dihaloalkanes Precursors

Historically, the synthesis of α,ω-dihaloalkanes has been a fundamental pursuit in organic chemistry, as these compounds serve as crucial precursors for a variety of subsequent reactions, including the formation of cyclic compounds and polymers. rsc.orgacs.org Early methods often involved the direct halogenation of alkanes, which, as mentioned, suffers from a lack of selectivity. byjus.com

A significant advancement in the synthesis of α,ω-disubstituted alkanes came from the use of α,α,α,ω-tetrachloroalkanes. oup.com These precursors could be hydrolyzed to ω-chloroalkanoic acids, which then could be converted to α,ω-dichloroalkanes via the Kolbe electrolytic synthesis. oup.com Another classic approach is the nucleophilic substitution of α,ω-diols with halogenating agents. The development of methods to control the reactions of α,ω-dihaloalkanes, for instance in reactions with N-alkyl imidazoles, has also been a subject of study, with high pressure being a tool to influence reaction pathways. rsc.orgreading.ac.uk The functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihalogenoalkanes further illustrates the utility of these precursors in constructing more complex molecules.

These historical methods, while foundational, often involve multiple steps and may not be the most efficient for producing a specific isomer like 1,2,8,9-tetrachlorononane. However, they laid the groundwork for the development of more refined synthetic strategies.

Advanced Synthetic Routes for this compound

Modern synthetic chemistry offers more controlled approaches to achieve the specific substitution pattern of this compound. These routes often start from precursors with existing functional groups that can direct the chlorination to the desired positions.

Achieving regioselectivity in the halogenation of alkanes is a central challenge. byjus.com Free-radical chlorination is notoriously unselective, although the stability of the resulting radical intermediate does confer some preference (tertiary > secondary > primary). organicchemistrytutor.com For a long-chain alkane like nonane (B91170), this inherent lack of selectivity makes direct chlorination impractical for synthesizing a specific isomer like this compound. masterorganicchemistry.com

More advanced methods often rely on starting materials with functional groups that can be selectively converted to chloro groups or that can direct chlorination to specific positions. A plausible synthetic strategy for this compound could involve starting with a precursor that has functional groups at or near the desired positions. For example, starting with a diene, such as 1,8-nonadiene (B1346706), would allow for the selective chlorination of the double bonds to introduce chlorine atoms at the 1,2 and 8,9 positions. The chlorination of alkenes is a well-established reaction that can proceed with high regioselectivity. chloffin.eu

Another approach could involve the use of a precursor with hydroxyl groups at the 1,2,8, and 9 positions, which could then be converted to the corresponding chlorides using a suitable chlorinating agent like thionyl chloride or phosphorus pentachloride. The synthesis of such a tetra-hydroxylated nonane would itself be a significant synthetic challenge.

The synthesis of chlorinated paraffin (B1166041) reference standards often involves the chlorination of alkenes or the conversion of alcohols, highlighting the importance of these functional groups in directing chlorination. chloffin.eu

The synthesis of this compound also presents stereochemical considerations, as the carbon atoms at positions 2 and 8 are chiral centers. The free-radical halogenation of alkanes typically proceeds through a planar radical intermediate, leading to a racemic mixture of enantiomers if a new stereocenter is formed. pressbooks.publibretexts.org Therefore, direct chlorination of nonane would be expected to produce a mixture of stereoisomers of this compound.

Achieving stereochemical control in the synthesis of halogenated compounds is a significant area of research. nih.gov Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are one approach. For example, the anti-addition of chlorine to an alkene proceeds through a cyclic halonium ion intermediate, resulting in a specific stereochemical outcome. libretexts.org If a precursor like 1,8-nonadiene were used, the stereochemistry of the resulting tetrachloro-derivative would depend on the stereochemistry of the starting diene and the reaction conditions.

Catalytic enantioselective halogenation methods are also being developed, which could, in principle, be applied to the synthesis of a single enantiomer of this compound. nih.gov However, these methods are often substrate-specific and may not be readily applicable to a long-chain alkane.

Catalysis plays a crucial role in modern organic synthesis, offering pathways to reactions that are otherwise difficult or unselective. In the context of alkane halogenation, various catalytic systems have been explored to improve efficiency and selectivity.

Copper-based catalysts have been shown to be effective in the halogenation of C-H bonds, including those in alkanes. beilstein-journals.org These reactions can proceed through various mechanisms, including free-radical pathways and C-H activation. While direct, selective polychlorination of an alkane at four specific positions using a single catalytic step remains a formidable challenge, catalytic methods could be employed in the synthesis of functionalized precursors.

For instance, catalysts can be used to improve the efficiency of converting alcohols to alkyl halides. The use of a solid acid catalyst like alumina-modified sulfated zirconia has been reported for the synthesis of brominated alkanes from alcohols, and similar principles could be applied to chlorination.

The synthesis of chlorinated paraffin standards often relies on catalytic methods to ensure high purity and defined structures. bcp-instruments.com For example, palladium-catalyzed reactions are mentioned in the context of synthesizing polychloroalkanes. researchgate.net

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net Traditional halogenation reactions often use toxic reagents like elemental chlorine and produce hazardous byproducts. wikipedia.org

Applying green chemistry principles to the synthesis of this compound would involve seeking alternatives to hazardous reagents and solvents. For example, using hydrogen peroxide and a halide salt as a "greener" halogenating system is an area of active research. acs.org The development of catalytic systems that can use safer chlorine sources, such as sodium chloride, under mild conditions is a key goal. rsc.org

The use of continuous flow reactors for bromination has been shown to be a safer and more efficient alternative to batch processes, and similar technology could be applied to chlorination reactions. nih.gov This approach minimizes the handling of hazardous reagents and allows for better control over reaction conditions.

The synthesis of reference standards, while on a small scale, also benefits from green chemistry approaches to minimize waste and ensure the safety of researchers.

Mechanistic Investigations of this compound Formation Reactions

The mechanism of halogenation of alkanes is one of the most well-studied in organic chemistry. allen.in Free-radical chlorination proceeds via a chain reaction mechanism involving three main steps: initiation, propagation, and termination. savemyexams.comunacademy.com

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond, typically by UV light or heat, to form two chlorine radicals.

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and hydrogen chloride. The alkyl radical then reacts with a molecule of chlorine to form the chlorinated alkane and a new chlorine radical, which continues the chain.

Termination: The chain reaction is terminated by the combination of any two radicals.

The regioselectivity of this reaction is determined by the relative stability of the alkyl radical formed during the propagation step. organicchemistrytutor.com However, for long-chain alkanes, the differences in activation energies for the abstraction of different types of hydrogens are small, leading to a mixture of products. msu.edu

If the synthesis of this compound proceeds through the chlorination of an alkene precursor, the mechanism involves the electrophilic addition of chlorine to the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a chloride ion in an anti-fashion. libretexts.org

Understanding these mechanisms is crucial for developing more selective and efficient synthetic routes to specifically substituted polychlorinated alkanes like this compound.

Data Tables

Table 1: Reactivity of C-H Bonds in Free-Radical Chlorination

Type of C-H BondRelative Rate of Abstraction at Room Temperature
Primary (1°)1
Secondary (2°)~3-5
Tertiary (3°)~5-7

Note: These are approximate values and can vary depending on the specific substrate and reaction conditions. This table illustrates the general trend in reactivity that makes regioselective chlorination of alkanes challenging. organicchemistrytutor.com

Table 2: Plausible Synthetic Precursors for this compound

PrecursorSynthetic RationaleKey Transformation
1,8-NonadieneAllows for selective chlorination at the double bonds.Electrophilic addition of chlorine
Nonane-1,2,8,9-tetraolFunctional groups at the desired positions for conversion to chlorides.Nucleophilic substitution with a chlorinating agent
α,ω-DihalononaneCan be further functionalized to introduce additional chlorine atoms.Various multi-step synthetic sequences

Elucidation of Reaction Intermediates

The mechanism for the electrophilic addition of halogens like chlorine to an alkene is a well-established process in organic chemistry and proceeds through a characteristic bridged intermediate. masterorganicchemistry.comlibretexts.org This pathway explains the high stereoselectivity typically observed in such reactions.

In the synthesis of this compound from 1,8-nonadiene, the reaction would occur in two successive steps, one at each double bond. For each addition, the key reaction intermediate is a cyclic chloronium ion . libretexts.orgyoutube.com

Mechanism Steps:

Electrophilic Attack and Formation of the Chloronium Ion: As a chlorine molecule (Cl₂) approaches one of the π-bonds of 1,8-nonadiene, the electron-rich double bond induces a dipole in the Cl-Cl bond. The alkene's π-electrons attack the proximal, electrophilic chlorine atom, displacing the distal chlorine as a chloride ion (Cl⁻). Simultaneously, a lone pair of electrons from the proximal chlorine atom attacks the other carbon of the original double bond. libretexts.orglibretexts.org This concerted process forms a three-membered ring containing a positively charged chlorine atom, known as a cyclic chloronium ion. This intermediate prevents the formation of a discrete carbocation and thus prevents rearrangements.

Nucleophilic Attack: The chloride ion (Cl⁻) generated in the first step then acts as a nucleophile. It attacks one of the two carbons in the chloronium ion ring from the side opposite to the bridging chlorine atom. libretexts.orgyoutube.com This "backside" attack forces the ring to open and results in an anti-addition, where the two chlorine atoms are added to opposite faces of the original double bond.

This two-step process first converts 1,8-nonadiene into an intermediate dichlorononene, which then undergoes a second, analogous chloronium ion-mediated addition at the remaining double bond to yield the final this compound product. While radical pathways can occur in some dichlorination reactions, particularly under photochemical conditions, the electrophilic addition via the chloronium ion is the generally accepted mechanism for the reaction of alkenes with Cl₂ in non-participating solvents. nih.govresearchgate.net

Kinetic Studies of Synthetic Pathways

The proposed rate law for the reaction would likely follow second-order kinetics, as shown in the table below.

Table 1: Postulated Kinetic Parameters for the Synthesis of this compound

Kinetic ParameterDescriptionExpected Influence
Rate Law Rate = k[1,8-Nonadiene][Cl₂]The reaction rate is directly proportional to the concentration of both reactants.
Reaction Order First-order with respect to 1,8-nonadiene; First-order with respect to Cl₂; Second-order overall.Doubling the concentration of either reactant would double the initial reaction rate.
Rate-Determining Step Formation of the cyclic chloronium ion intermediate. beilstein-journals.orgThis is the initial, slower electrophilic attack on the π-bond, which has a higher activation energy than the subsequent rapid nucleophilic attack.
Activation Energy (Ea) The energy barrier for the formation of the chloronium ion.Alkene halogenation reactions generally have low activation energies, allowing them to proceed quickly, often at room temperature or below.
Temperature Effect Reaction rate increases with temperature.While increasing temperature accelerates the reaction, it can also lead to reduced selectivity and an increase in side products from radical pathways. Therefore, reactions are often run at controlled, moderate temperatures.

This table is illustrative and based on established principles of alkene halogenation. Specific rate constants (k) and activation energies for this compound synthesis require experimental determination.

Studies on conjugated dienes have shown that product distribution can be influenced by kinetic versus thermodynamic control, where lower temperatures favor the faster-forming product (kinetic control) and higher temperatures allow equilibrium to be reached, favoring the more stable product (thermodynamic control). masterorganicchemistry.comlibretexts.org However, since 1,8-nonadiene is a non-conjugated diene, its two double bonds react independently, simplifying the kinetic profile to that of a typical isolated alkene.

Solvent Effects and Reaction Optimisation

The choice of solvent is critical for optimizing the synthesis of this compound by ensuring high yield and selectivity while preventing the formation of undesired byproducts. The primary role of the solvent is to dissolve the reactants and stabilize the transition states and intermediates without participating in the reaction itself. msu.edufiveable.me

For the electrophilic addition of chlorine to 1,8-nonadiene, the ideal solvents are inert and aprotic. Halogenated alkanes such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used for this purpose. masterorganicchemistry.comlibretexts.org

The key to reaction optimization is to avoid solvents that can act as nucleophiles. Polar, protic solvents like water (H₂O) or alcohols (ROH) are generally avoided. If present, these solvent molecules can compete with the chloride ion to attack the cyclic chloronium ion intermediate. libretexts.orgmsu.edu This would lead to the formation of chlorohydrin (a molecule with adjacent -Cl and -OH groups) or chloroether byproducts, reducing the yield of the desired this compound.

Table 2: Influence of Solvent Choice on the Synthesis of this compound

Solvent TypeExample(s)Expected OutcomeOptimization Goal
Inert, Aprotic Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄), HexaneHigh yield of the desired this compound. The solvent does not participate in the reaction. masterorganicchemistry.comOptimal Choice: Maximizes the formation of the target product.
Polar, Protic Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)Formation of significant amounts of halohydrin and/or haloether byproducts. libretexts.orgmsu.eduTo Be Avoided: Leads to a complex mixture of products and low yield of the desired tetrachloroalkane.
Polar, Aprotic Tetrahydrofuran (THF), AcetoneCan sometimes form complexes with intermediates but are generally less reactive than protic solvents. May be used, but less common than halogenated solvents for this reaction.Sub-optimal: Generally less preferred than inert aprotic solvents to ensure clean reaction profile.

This table illustrates the general principles of solvent effects in alkene halogenation as they apply to the optimization of this compound synthesis.

Advanced Spectroscopic and Chromatographic Approaches for Structural Elucidation of 1,2,8,9 Tetrachlorononane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. grantome.comorganicchemistrydata.org For a molecule like 1,2,8,9-tetrachlorononane, with multiple stereocenters, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for complete structural assignment.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis for Structural Confirmation

The analysis of ¹H and ¹³C NMR chemical shifts provides the initial and fundamental information for confirming the carbon skeleton and the positions of the chlorine substituents. The electronegativity of the chlorine atoms causes a significant downfield shift for the protons and carbons attached to or near the chlorine-bearing carbons.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, the protons on the carbons bearing chlorine atoms (C1, C2, C8, and C9) are expected to resonate at the lowest field, typically in the range of 3.5-4.5 ppm. The exact chemical shift is dependent on the stereochemistry and the local conformation. The remaining methylene (B1212753) protons in the alkyl chain would appear at higher fields (1.2-2.0 ppm).

¹³C-NMR Spectroscopy: Similarly, in the ¹³C-NMR spectrum, the carbons directly bonded to chlorine (C1, C2, C8, and C9) will be significantly deshielded and appear in the range of 50-70 ppm. The chemical shifts of the other carbons in the nonane (B91170) chain will be less affected and appear in the typical aliphatic region (20-40 ppm). The symmetry of the molecule may lead to fewer signals than the number of carbons if certain carbons are chemically equivalent. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict chemical shifts and support experimental assignments, especially when dealing with complex stereoisomers. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

The following table provides predicted chemical shift ranges based on general principles and data for similar chlorinated alkanes. Actual values can vary based on the specific stereoisomer and solvent used.

Interactive Data Table: Predicted NMR Chemical Shifts

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C9 3.6 - 4.2 50 - 65
C2, C8 3.8 - 4.5 55 - 70
C3, C7 1.8 - 2.2 30 - 40
C4, C6 1.3 - 1.7 25 - 35

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons along the nonane chain, confirming the sequence of methylene and methine groups. For instance, the proton at C2 would show a correlation to the protons at C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This is crucial for assigning the proton signal to its corresponding carbon atom. For example, the proton signal at ~4.0 ppm could be directly correlated to the carbon signal at ~60 ppm, confirming its assignment to a carbon bearing a chlorine atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). This technique is invaluable for piecing together the carbon skeleton and confirming the position of substituents. For example, the proton at C1 would show a correlation to C2 and C3, further solidifying the connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the chiral centers (C2 and C8). The presence or absence of NOE cross-peaks between specific protons can help to deduce their relative orientation (syn or anti) in the preferred conformation of the molecule. This approach has been successfully applied to determine the solution conformation and relative configuration of other polychlorinated molecules. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. utdallas.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula of this compound (C₉H₁₆Cl₄). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive cluster of peaks for the molecular ion, which further aids in its identification. HRMS is a key technique for confirming the identity of synthesized chlorinated paraffin (B1166041) standards. chloffin.eumdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a primary fragment) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pathways of polychlorinated alkanes are influenced by the positions of the chlorine atoms. Common fragmentation mechanisms include the loss of HCl and the cleavage of C-C bonds. Analysis of the MS/MS spectrum can provide valuable information to distinguish between different isomers. For example, the fragmentation pattern of this compound would be expected to differ from that of other tetrachlorononane isomers, such as 1,1,1,3-tetrachlorononane. acs.org

Predicted Fragmentation Data for this compound:

Interactive Data Table: Predicted MS/MS Fragments

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss
[M]+ [M-Cl]+ Cl
[M]+ [M-HCl]+ HCl
[M-Cl]+ [M-Cl-HCl]+ HCl

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are particularly useful for identifying the presence of specific functional groups. utdallas.eduwiley.com

In the context of this compound, the most characteristic vibrations would be the C-H and C-Cl stretching and bending modes.

C-H Stretching: The C-H stretching vibrations of the aliphatic chain will appear in the region of 2850-3000 cm⁻¹. libretexts.org

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups will be observed in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. libretexts.org

C-Cl Stretching: The C-Cl stretching vibrations typically occur in the range of 600-800 cm⁻¹. The exact position and number of these bands can provide information about the conformation and stereochemistry of the molecule, as different rotational isomers (rotamers) can have distinct vibrational frequencies.

While IR spectroscopy is sensitive to vibrations that involve a change in dipole moment, Raman spectroscopy is sensitive to vibrations that involve a change in polarizability. Therefore, Raman spectroscopy can be particularly useful for observing C-Cl vibrations that may be weak or inactive in the IR spectrum.

Characteristic Infrared Absorption Frequencies for this compound:

Interactive Data Table: IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H Stretching 2850 - 3000
C-H Bending (Scissoring) 1450 - 1470

Chromatographic Separation Techniques for Purity and Isomeric Analysis

The structural complexity of chlorinated alkanes, such as this compound, necessitates advanced analytical techniques for their separation and characterization. Due to the random nature of chlorination processes, technical-grade products are often complex mixtures containing numerous isomers and congeners. gcms.cz Furthermore, the presence of multiple chiral centers in a molecule like this compound gives rise to a large number of potential stereoisomers. uea.ac.uk Chromatographic methods are indispensable for assessing the purity of synthesized standards, separating constitutional isomers, and resolving enantiomers, which is crucial for detailed toxicological and environmental studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of polychlorinated n-alkanes (PCAs). nih.gov It is highly effective for determining the purity of this compound and for identifying and quantifying isomers present in a sample. The gas chromatograph separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. khanacademy.org The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint for identification. nist.gov

For complex mixtures like chlorinated paraffins, single-column GC often results in unresolved chromatograms with overlapping peaks due to the large number of co-eluting isomers. researchgate.net Therefore, high-resolution GC systems are preferred. gcms.cz The use of high-resolution mass spectrometry (HRMS), such as with an Orbitrap detector, offers significant advantages by providing high mass accuracy and resolving power. This enables the differentiation of target analytes from matrix interferences and the identification of specific congener groups, which is challenging with lower-resolution instruments. gcms.cz Electron capture negative ionization (ECNI) is a particularly suitable and sensitive ionization technique for analyzing polychlorinated compounds. osti.gov

Purity assessment of a this compound standard involves injecting the sample into the GC-MS and analyzing the resulting total ion chromatogram (TIC). nist.gov A pure sample should ideally exhibit a single, sharp peak. The presence of additional peaks suggests impurities or the existence of different structural isomers that were successfully separated by the GC column. By comparing the mass spectra across a chromatographic peak, its purity can be further evaluated. nist.gov Reference standards, such as those available for this compound, are essential for calibrating instruments and validating analytical methods for quantitative analysis. bcp-instruments.com

Table 1: Illustrative GC-MS Parameters for Analysis of Short-Chain Chlorinated Alkanes This table presents typical starting parameters for method development. Actual conditions for this compound would require optimization.

ParameterValue/DescriptionPurpose
GC System High-Resolution Gas ChromatographTo achieve separation of complex isomeric mixtures.
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% Phenyl Polysiloxane)Separates compounds based on boiling point and polarity.
Carrier Gas Helium (99.99% purity)Transports the sample through the column.
Flow Rate Constant flow, e.g., 1.0 - 1.5 mL/minEnsures reproducible retention times. mdpi.com
Injector Split/Splitless Injector, 280 °CVaporizes the sample for introduction into the column.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.
Oven Program Example: 80 °C (hold 2 min), ramp 10 °C/min to 280 °C, hold 10 minControls the separation by temperature, eluting compounds based on volatility. mdpi.com
MS Detector High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)Provides accurate mass data for confident identification. gcms.cz
Ionization Mode Electron Capture Negative Ionization (ECNI)Highly sensitive for electrophilic compounds like chlorinated alkanes. osti.gov
Mass Range m/z 50-500Scans for relevant mass-to-charge ratios of parent ions and fragments.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and isolation of chemical compounds from complex mixtures. ijcpa.inresearchgate.net In the context of this compound, preparative HPLC is particularly useful for isolating a specific isomer from a mixture or for purifying the target compound from by-products of a chemical synthesis. d-nb.info The goal of preparative HPLC is to obtain a sufficient quantity of a pure compound for further experiments, such as structural elucidation or toxicological testing. chromatographyonline.com

The process involves injecting a dissolved sample mixture into a high-pressure stream of liquid (the mobile phase), which then passes through a column packed with a solid adsorbent (the stationary phase). researchgate.netjoiv.org Separation occurs because each component in the mixture interacts differently with the stationary phase, causing them to travel through the column at different speeds. khanacademy.org For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. nih.gov In this mode, the stationary phase is hydrophobic (e.g., C18-bonded silica), and the mobile phase is a more polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. diva-portal.org

Method development for the preparative isolation of this compound would begin at an analytical scale to optimize the separation of the target compound from its impurities. chromatographyonline.com Factors such as mobile phase composition, column temperature, and flow rate are adjusted to maximize resolution. chromforum.org Once an effective analytical method is established, it is scaled up to a preparative scale. This involves using a larger column with the same stationary phase chemistry and adjusting the flow rate and sample load to accommodate the larger volume. chromatographyonline.comgoogle.com A fraction collector is used to automatically collect the eluent containing the purified compound as it exits the detector. ijcpa.in The purity of the collected fractions can then be verified using an analytical method, such as the GC-MS technique described previously.

Table 2: General Parameters for Preparative HPLC of Halogenated Compounds This table outlines a general approach. Specific conditions for isolating this compound would need to be empirically determined.

ParameterValue/DescriptionPurpose
HPLC System Preparative HPLC with high-pressure pump, autosampler, and fraction collectorTo handle larger sample volumes and automate the collection of pure fractions. ijcpa.in
Column Reversed-Phase C18 (e.g., 250 mm x 20 mm ID, 5-10 µm particle size)Provides hydrophobic interaction to retain and separate non-polar analytes. acs.org
Mobile Phase Gradient of Acetonitrile and WaterThe organic modifier (acetonitrile) strength is increased over time to elute compounds of increasing hydrophobicity. d-nb.info
Flow Rate 8 - 20 mL/min (scaled from analytical)Appropriate for larger diameter preparative columns. ijcpa.in
Column Temp. Ambient or controlled (e.g., 30-40 °C)Temperature can affect viscosity and selectivity, influencing the separation. chromforum.org
Detector UV-Vis or Mass Spectrometer (MS)Detects compounds as they elute. MS provides more specific detection than UV for compounds lacking a strong chromophore.
Sample Prep. Dissolution in a strong solvent compatible with the mobile phase (e.g., a small amount of THF or DMF)Ensures the sample is fully dissolved before injection.
Post-Run Solvent evaporation from collected fractionsTo recover the purified, solid compound from the mobile phase.

Chiral Chromatography for Enantiomeric Separation and Purity

The this compound molecule possesses four stereogenic centers at carbons 1, 2, 8, and 9. The presence of these chiral centers means the compound can exist as multiple stereoisomers, specifically enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). gcms.cz Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit profoundly different biological activities and toxicities. eijppr.comresearchgate.net Therefore, separating these enantiomers is critical for accurately assessing the environmental and health impacts of this compound.

Chiral chromatography is the primary method for separating enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. eijppr.com The most common approach is to use a CSP, which creates a chiral environment within the column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stability, which leads to different retention times and thus, separation. chromatographyonline.com

While no specific chiral separation method for this compound has been published, research on structurally similar compounds provides a strong basis for method development. For instance, a stereoisomeric mixture of 3,4,7,8-tetrachlorodecane was successfully separated using supercritical fluid chromatography (SFC), a technique closely related to HPLC, coupled with a mass spectrometer. researchgate.netnih.gov The separation was achieved on a chiral column with an amylose-based CSP. nih.gov Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used and effective for a broad range of chiral compounds, discriminating enantiomers through interactions like hydrogen bonding, π-π interactions, and steric effects. chromatographyonline.comscas.co.jp A similar approach, using an amylose- or cellulose-based CSP in either HPLC or SFC mode, would be a promising starting point for resolving the enantiomers of this compound.

Table 3: Chiral Separation Parameters Based on a Structurally Similar Compound (Tetrachlorodecane) This table presents a model system for developing a chiral separation method for this compound. researchgate.netnih.gov

ParameterValue/DescriptionPurpose
Chromatography Supercritical Fluid Chromatography (SFC) or HPLCSFC can offer faster, greener separations with unique selectivity compared to HPLC.
Column Chiral ART Amylose-C (or similar polysaccharide-based CSP)The chiral selector provides the necessary stereospecific interactions for enantiomeric resolution. researchgate.netnih.gov
Mobile Phase Example (SFC): CO₂ / Methanol (96/4 v/v) with 0.1% diethylamineThe mobile phase composition is critical for achieving selectivity and good peak shape. nih.gov
Flow Rate 3 mL/minOptimized for efficient separation on the specific column dimensions.
Column Temp. 40 °CTemperature is a key parameter that affects enantioselectivity. chromatographyonline.com
Detector Mass Spectrometer (MS)Provides sensitive and selective detection, confirming the mass of the separated enantiomers.
Outcome Separation of stereoisomersAllows for the isolation and quantification of individual enantiomers and diastereomers.

Computational Chemistry and Theoretical Studies on 1,2,8,9 Tetrachlorononane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For a molecule like 1,2,8,9-Tetrachlorononane, these methods can provide invaluable insights into its three-dimensional structure, stability, and the distribution of electrons, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. chemrxiv.org It is particularly well-suited for the conformational analysis of flexible molecules like this compound due to its favorable balance of computational cost and accuracy. chemrxiv.org

A typical DFT-based conformational analysis of this compound would involve:

Initial Conformer Generation: A systematic or random search of the potential energy surface to generate a wide range of possible conformers.

Geometry Optimization: Each generated conformer's geometry would be optimized to find the local energy minimum on the potential energy surface. This process adjusts bond lengths, bond angles, and dihedral angles to find the most stable arrangement for that particular conformer.

Energy Calculation and Ranking: The electronic energy of each optimized conformer would be calculated. By comparing these energies, the conformers can be ranked from the most to the least stable. The global minimum conformer is the most stable arrangement of the molecule.

Thermodynamic Properties: From the DFT calculations, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be determined for each conformer, allowing for a more complete understanding of their relative populations at different temperatures.

Hypothetical DFT Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Key Dihedral Angles (°)
TCN-1 (Global Minimum)0.001.85C1-C2-C3-C4: 178.5
TCN-21.252.54C1-C2-C3-C4: 65.2
TCN-32.893.12C7-C8-C9-Cl: -70.1
TCN-44.151.50C4-C5-C6-C7: 175.0

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are computationally more demanding than DFT but can provide highly accurate results, making them suitable for predicting reaction mechanisms.

For this compound, ab initio calculations could be used to investigate its potential degradation pathways, such as dehydrochlorination or oxidation. This would involve:

Mapping Reaction Coordinates: Identifying the geometric changes that occur as the reactants are converted into products.

Locating Transition States: A transition state is the highest energy point along the reaction pathway. Ab initio methods can be used to optimize the geometry of the transition state and calculate its energy.

Calculating Activation Energies: The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. A higher activation energy corresponds to a slower reaction.

Predicting Reaction Products: By following the reaction pathway from the transition state, the structures of the reaction products can be predicted.

Hypothetical Ab Initio Data for a Dehydrochlorination Reaction of this compound

Reaction StepMethodBasis SetActivation Energy (kcal/mol)
C1-Cl Bond CleavageMP26-311+G(d,p)35.8
C2-H Bond AbstractionCCSD(T)aug-cc-pVTZ42.1
C8-Cl Bond CleavageMP26-311+G(d,p)36.5
C9-H Bond AbstractionCCSD(T)aug-cc-pVTZ41.5

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying the properties of individual conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would allow for a comprehensive exploration of its conformational space. This would involve:

System Setup: A model of the this compound molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions.

Force Field Application: A force field, which is a set of parameters that describes the potential energy of the system, would be applied.

Simulation Run: The simulation would be run for a specific amount of time, typically nanoseconds to microseconds, during which the positions and velocities of all atoms are calculated at each time step.

Trajectory Analysis: The resulting trajectory provides a wealth of information about the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with its environment.

MD simulations can reveal how this compound transitions between different conformers and the timescales of these transitions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure and provide further insights into its properties. For this compound, these predictions would be invaluable for its identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts and coupling constants. These predicted values can aid in the assignment of experimental NMR spectra, which is crucial for determining the connectivity of atoms in a molecule.

Hypothetical Predicted Spectroscopic Data for this compound

ParameterComputational MethodPredicted Value
C-Cl Stretch (IR)B3LYP/6-31G(d)650-850 cm⁻¹
¹³C NMR Chemical Shift (C1)GIAO-DFT65-75 ppm
¹H NMR Chemical Shift (H at C2)GIAO-DFT4.0-4.5 ppm

Structure-Reactivity Relationships: A Theoretical Perspective

By combining the insights gained from quantum chemical calculations and molecular dynamics simulations, a theoretical understanding of the structure-reactivity relationships of this compound can be developed. This involves correlating the molecule's structural and electronic properties with its expected chemical behavior.

Key aspects that would be investigated include:

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's electron density surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites of potential chemical attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of these orbitals can indicate how the molecule will interact with other chemical species.

Steric Hindrance: The three-dimensional shape of the molecule, as determined by its stable conformers, can influence its reactivity by sterically hindering the approach of reactants to certain sites.

Through these theoretical investigations, a comprehensive picture of the chemical behavior of this compound can be constructed, guiding further experimental studies.

Reactivity, Transformation Pathways, and Chemical Derivatization of 1,2,8,9 Tetrachlorononane

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces the chlorine atom (a leaving group) on the carbon backbone. byjus.com The specific mechanism, either S(_N)1 or S(_N)2, depends on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. ksu.edu.saucsd.edu For 1,2,8,9-tetrachlorononane, the primary chlorides at C1 and C9 are more susceptible to S(_N)2 reactions, while the secondary chlorides at C2 and C8 can react via both S(_N)1 and S(_N)2 pathways. chemguide.co.uk

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry. byjus.comucsd.edu This pathway is favored for the primary C1 and C9 positions due to reduced steric hindrance and is enhanced by strong nucleophiles and polar aprotic solvents. ksu.edu.sa

The S(_N)1 mechanism involves a two-step process starting with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ksu.edu.saucsd.edu This mechanism is more likely at the secondary C2 and C8 positions, as they can form more stable secondary carbocations. The reaction is favored by polar protic solvents and weaker nucleophiles. ksu.edu.sa

The synthetic utility of these reactions is significant, as they allow for the introduction of a wide range of functional groups onto the nonane (B91170) skeleton. By selecting the appropriate nucleophile, this compound can be converted into various derivatives, such as alcohols, ethers, amines, and nitriles.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

Nucleophile Reagent Example Product Functional Group Synthetic Potential
Hydroxide (OH⁻) Sodium Hydroxide (NaOH) Alcohol (-OH) Precursors for esters, aldehydes, or ketones. chemguide.co.uk
Alkoxide (RO⁻) Sodium Ethoxide (NaOEt) Ether (-OR) Creation of ether linkages for polymers or specialty solvents.
Ammonia (NH₃) Ammonia solution Primary Amine (-NH₂) Building blocks for more complex nitrogen-containing compounds. savemyexams.com
Cyanide (CN⁻) Sodium Cyanide (NaCN) Nitrile (-C≡N) Can be hydrolyzed to carboxylic acids or reduced to amines.

Elimination Reactions Leading to Unsaturated Chlorinated Nonanes

In competition with nucleophilic substitution, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes (unsaturated chlorinated nonanes). pressbooks.pubmasterorganicchemistry.com These reactions involve the removal of a hydrogen atom from a carbon adjacent (beta-position) to the carbon bearing the chlorine atom. pressbooks.pub The process is typically facilitated by a base and can proceed through either an E1 or E2 mechanism. pressbooks.pub

The E2 mechanism is a concerted, one-step reaction where the base removes a beta-hydrogen at the same time the C-Cl bond breaks to form a double bond. saskoer.ca This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide, t-BuOK) and high temperatures. ksu.edu.sa The stereochemistry requires an anti-periplanar arrangement between the hydrogen and the leaving group. saskoer.ca

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, the same as in the S(_N)1 pathway. ksu.edu.saiitk.ac.in In a subsequent step, a weak base removes a beta-hydrogen to form the alkene. E1 reactions often occur alongside S(_N)1 reactions, with higher temperatures favoring elimination. ksu.edu.sa

The regioselectivity of these reactions often follows Zaitsev's rule , which predicts that the more substituted (and thus more stable) alkene will be the major product. saskoer.caiitk.ac.in However, the use of a sterically hindered base can favor the formation of the less substituted alkene, an outcome known as the Hofmann product . ksu.edu.sa By controlling the reaction conditions, it is possible to selectively generate various unsaturated chlorinated nonanes, such as dichlorononadienes, from this compound.

Table 2: Conditions Favoring Elimination Pathways for this compound

Predominant Mechanism Base Type Solvent Temperature Potential Product
E2 Strong, bulky base (e.g., t-BuOK) Polar aprotic High Unsaturated chlorinated nonenes/nonadienes (Hofmann product likely). ksu.edu.sa
E2 Strong, non-bulky base (e.g., NaOEt) Polar aprotic High Unsaturated chlorinated nonenes/nonadienes (Zaitsev product favored). saskoer.caksu.edu.sa

Radical Reactions and Their Role in Transformations

The carbon-chlorine bonds in this compound can also undergo homolytic cleavage to form radical intermediates. Such reactions are typically initiated by high energy sources like UV light or the presence of a radical initiator. youtube.com The transformation of chlorinated alkanes via radical pathways is a key process in environmental degradation and can be harnessed for synthetic purposes.

A relevant study on the degradation of 1,2,9,10-tetrachlorodecane (B1257318), a close structural analog, demonstrated that the compound is substantially degraded under photo-Fenton conditions (H₂O₂/UV light). nih.gov This process involves the generation of highly reactive hydroxyl radicals (•OH). nih.gov These radicals can initiate a chain reaction by abstracting a hydrogen atom from the alkane backbone, creating a carbon-centered radical. This radical can then undergo further reactions, such as elimination of a chlorine radical or reaction with oxygen, ultimately leading to complete dechlorination of the molecule. nih.gov

The general mechanism for radical reactions proceeds in three main stages:

Initiation: Formation of initial radicals, for example, by the photolysis of hydrogen peroxide to form hydroxyl radicals. youtube.comnih.gov

Propagation: The initial radical reacts with the substrate (this compound) to form a new radical, which continues the reaction chain. youtube.com This can involve hydrogen abstraction followed by chlorine elimination.

Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction.

The stability of the radical intermediate is a key factor, with more substituted radicals (tertiary > secondary > primary) being more stable. youtube.comyoutube.com In this compound, hydrogen abstraction would preferentially form the more stable secondary radicals.

Table 3: Radical Reaction Pathways for this compound

Reaction Type Reagents / Conditions Role in Transformation
Photo-Fenton Degradation H₂O₂, Fe²⁺/Fe³⁺, UV light Generates •OH radicals that initiate degradation, leading to dechlorination. nih.gov
Radical-Initiated Halogenation Radical initiator (e.g., AIBN), Halogen source Can lead to further halogenation or other modifications, though less common for polychlorinated alkanes.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bonds in this compound, particularly the secondary ones, serve as potential handles for such transformations, although activating C-Cl bonds can be more challenging than C-Br or C-I bonds. princeton.edu Reactions like the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination could theoretically be applied. libretexts.org

These reactions typically involve a palladium, nickel, or copper catalyst that facilitates the coupling of the alkyl halide with an organometallic or other nucleophilic partner. princeton.edulibretexts.org

Suzuki Coupling: Couples the alkyl chloride with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond. princeton.edu

Sonogashira Coupling: Reacts the alkyl chloride with a terminal alkyne to introduce an alkynyl group, expanding the carbon framework. beilstein-journals.orgchemrxiv.org

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the alkyl chloride with a primary or secondary amine in the presence of a base. libretexts.org

Successful coupling would depend on finding the appropriate catalyst and ligand system capable of facilitating the oxidative addition of the palladium catalyst to the C-Cl bond and suppressing side reactions like β-hydride elimination. princeton.edu

Table 4: Potential Cross-Coupling Reactions for this compound

Coupling Reaction Coupling Partner Catalyst/Ligand Example Resulting Bond / Structure
Suzuki-Miyaura Ar-B(OH)₂ (Arylboronic acid) Pd(OAc)₂ / SPhos C(nonane)-C(aryl)
Stille R-Sn(Bu)₃ (Organostannane) Pd(PPh₃)₄ C(nonane)-C(R)
Sonogashira R-C≡CH (Terminal alkyne) PdCl₂(PPh₃)₂, CuI C(nonane)-C≡C-R

Derivatization Strategies for Advanced Chemical Synthesis

The true value of a molecule like this compound in advanced synthesis lies in the ability to selectively manipulate its four chlorine atoms to build more complex molecular architectures. msstate.eduresearchgate.net Derivatization strategies would focus on exploiting the differential reactivity of the primary versus secondary chlorides and combining the fundamental reaction types discussed previously.

A multi-step synthetic plan could involve:

Selective Substitution: Utilizing milder conditions to favor S(_N)2 reaction at the more accessible primary positions (C1, C9) while leaving the secondary positions (C2, C8) intact. For example, reacting the molecule with two equivalents of sodium azide (B81097) to form 1,9-diazido-2,8-dichlorononane.

Controlled Elimination: Subjecting the resulting dichloro-derivative to a strong, bulky base to induce a double elimination, creating a nonadiene. For instance, treatment of 1,9-dihydroxy-2,8-dichlorononane with a base could yield a diene-diol.

Cyclization or Polymerization: The newly introduced functional groups and double bonds can be used in subsequent reactions. A diene could undergo a Diels-Alder reaction to form a cyclic compound, while terminal functional groups like diols or diamines could serve as monomers for condensation polymerization.

These strategies transform a simple polychlorinated alkane into a valuable intermediate for synthesizing macrocycles, polymers, or molecules with specific architectures for materials science or pharmaceutical applications. mdpi.comnih.gov

Table 5: Hypothetical Derivatization Strategies for Advanced Synthesis

Strategy Example Reaction Sequence Advanced Synthetic Goal
Functional Group Interconversion & Elimination 1. Selective substitution at C1/C9 (e.g., with NaOH). 2. Elimination at C2/C8 using a strong base. Synthesis of a functionalized diene (e.g., nonadiene-1,9-diol) for use in cycloadditions or as a polymer building block.
Cross-Coupling and Aromatization 1. Double Suzuki coupling at C2/C8 with an appropriate boronic acid. 2. Subsequent reactions to build fused ring systems. Creation of complex polycyclic or aryl-substituted nonane derivatives for materials applications. chemrxiv.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
1,2,9,10-Tetrachlorodecane
1,9-Diazido-2,8-dichlorononane
1,9-Dihydroxy-2,8-dichlorononane
Alcohols
Aldehydes
Alkenes
Alkynes
Amines
Arylboronic acid
Azides
Carboxylic acids
Dichlorononadienes
Diene-diol
Ethers
Esters
Hydrogen peroxide
Ketones
Nitriles
Nonadiene-1,9-diol
Potassium tert-butoxide
Sodium azide
Sodium Cyanide
Sodium Ethoxide

Potential Applications As a Chemical Intermediate in Advanced Material Synthesis

Precursor for Specialty Polymers and Functional Materials

The presence of multiple chlorine atoms allows 1,2,8,9-tetrachlorononane to act as a key ingredient in modifying or creating polymers with specialized properties. The chlorine substituents can be leveraged to introduce cross-linking, improve thermal stability, or impart flame retardancy.

One analogous application is the use of polychlorinated n-alkanes in the halogenation of butyl rubber. mdpi.com In a novel approach, mechanochemical modification induced by solvent swelling in a polychlorinated n-alkane solution has been used to produce chlorinated butyl rubber. mdpi.com This process enhances the rubber's thermal and oxidative stability as well as its chemical resistance. mdpi.com The resulting chlorinated rubber solution can be directly utilized by manufacturers. mdpi.com By extension, this compound, as a specific polychlorinated alkane, could serve as a functionalization agent in similar processes, yielding materials with tailored properties.

Furthermore, the general class of short-chain chlorinated paraffins (SCCPs), to which this compound belongs, are widely used as plasticizers and flame retardants in a variety of polymers, including polyvinylchloride (PVC), polyesters, and polyolefins. researchgate.netntnu.nogdut.edu.cn While this typically involves their use as additives, the reactive nature of the C-Cl bonds in this compound suggests its potential to be chemically incorporated into a polymer backbone through polymerization reactions, acting as a monomer or a cross-linking agent to create new functional materials. The generation of radicals from chlorinated alkanes under certain conditions, such as UV light, could initiate such polymerization processes.

Role in the Synthesis of Complex Organic Molecules

In organic synthesis, small, functionalized molecules serve as foundational units for constructing larger, more complex structures. The chlorinated structure of compounds like this compound makes them valuable intermediates for preparing other complex molecules.

Research on a structural isomer, 1,3,3,5-tetrachlorononane, has demonstrated its utility as a source of carbon-centered radicals when initiated by metal carbonyl systems like Fe(CO)₅, Mo(CO)₆, and Mn₂(CO)₁₀. osti.gov The generated radicals undergo competitive reactions, including intramolecular rearrangements through 1,5- and 1,6-hydrogen migration, which lead to the formation of new, more complex chlorinated alkanes. osti.gov This showcases how a tetrachlorononane scaffold can be rearranged into different structural motifs, highlighting its role as an intermediate in complex synthesis.

Similarly, studies on the degradation of 1,2,9,10-tetrachlorodecane (B1257318), a close C10 analog, show that it readily forms radicals under photo-Fenton conditions, leading to complete dechlorination. nih.gov While focused on degradation, this work underscores the reactivity of the C-Cl bonds and the ability to generate highly reactive intermediates from these molecules. Such intermediates are the cornerstone of synthetic chemistry, where they can be trapped or reacted with other substrates to build intricate molecular architectures. For example, the synthesis of complex cyclic ethers like tetrahydrofurans often relies on the strategic functionalization of carbon chains. organic-chemistry.org The defined placement of four chlorine atoms on the nonane (B91170) backbone of this compound offers multiple handles for sequential, regioselective reactions to construct elaborate target molecules.

Development of Novel Organochloride-Based Reagents

An organochloride reagent is a compound containing at least one carbon-chlorine bond that is used in a chemical reaction to cause a specific transformation. The development of novel reagents with multiple reactive sites allows for more efficient and complex synthetic strategies.

This compound possesses significant, albeit largely unexplored, potential for development into a novel, multifunctional organochloride reagent. Its structure is unique in that it has two pairs of vicinal dichlorides separated by a flexible five-carbon chain. The chlorine atoms at the C-1 and C-2 positions have a different chemical environment and reactivity compared to those at the C-8 and C-9 positions. This differentiation could theoretically be exploited for selective chemical transformations.

For instance, the controlled conversion of one or more of the chloro groups into organometallic species (e.g., Grignard or organolithium reagents) would generate a powerful polyfunctional nucleophile. Such a reagent could be used in multi-step, one-pot syntheses to form multiple carbon-carbon bonds, rapidly increasing molecular complexity. The flexible nonane chain allows the reactive centers to adopt various spatial arrangements, potentially enabling the formation of macrocycles or other complex ring systems that are otherwise difficult to synthesize.

The susceptibility of chlorinated alkanes to undergo radical reactions also opens avenues for creating radical-based reagents. As seen with other tetrachloroalkanes, this compound could serve as a precursor to specific carbon-centered radicals under photochemical or metal-initiated conditions, which could then be used in controlled radical addition or cyclization reactions. osti.gov The development of such applications would transform this compound from a simple analytical standard into a sophisticated tool for advanced organic synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₆Cl₄
Molecular Weight 266.04 g/mol
CAS Number 865306-20-3
Chlorine Content 53.30%

Source: royalsocietypublishing.orghpst.cz

Conclusions and Future Research Trajectories for 1,2,8,9 Tetrachlorononane

Summary of Key Methodological Advances in 1,2,8,9-Tetrachlorononane Research

While dedicated studies on this compound are sparse, advancements in the analysis of complex chlorinated paraffin (B1166041) mixtures provide a clear roadmap for future investigations. The primary challenge in studying such compounds lies in their separation and unambiguous identification, often within intricate environmental or industrial matrices. uea.ac.uk

Key methodological advances applicable to the study of this compound include:

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for the accurate determination of elemental composition, which is vital for distinguishing between different chlorinated alkanes. diva-portal.org When coupled with gas chromatography (GC), HRMS can provide detailed information on the isomeric composition of complex mixtures.

Multidimensional Gas Chromatography (GCxGC): Given the potential for numerous isomers in the synthesis of polychlorinated nonanes, GCxGC offers superior separation power compared to conventional GC, enabling the resolution of closely related compounds.

Advanced Ionization Techniques: Electron capture negative ionization (ECNI) has proven to be highly sensitive for the detection of chlorinated compounds. researchgate.net However, newer techniques in mass spectrometry could offer alternative fragmentation patterns for more definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques, including two-dimensional methods like HSQC (Heteronuclear Single Quantum Coherence), are becoming increasingly valuable for characterizing the structural configurations of chlorinated paraffins. uea.ac.uk

The following interactive data table summarizes the applicability of these advanced analytical methods to the study of this compound.

Analytical MethodApplication to this compoundPotential Insights
GC-HRMSAccurate mass determination and quantification.Confirmation of molecular formula, detection at trace levels.
GCxGC-TOFMSSeparation of isomers and complex mixtures.Isomer-specific quantification, identification of byproducts.
ECNI-MSHighly sensitive detection of chlorinated compounds.Low-level environmental monitoring. researchgate.net
2D NMR (HSQC)Detailed structural elucidation.Unambiguous assignment of chlorine positions on the nonane (B91170) chain. uea.ac.uk

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound is largely governed by the four chloro-substituents on the nonane backbone. The positions of these chlorine atoms—two vicinal at one end and two separated by a longer alkyl chain at the other—suggest a range of potential chemical transformations that remain largely unexplored.

Potential Areas of Unexplored Reactivity:

Dehydrochlorination Reactions: The vicinal dichlorides at the 1,2-positions and the isolated chlorides at the 8,9-positions could exhibit differential reactivity in elimination reactions, potentially leading to the selective formation of alkenes or alkynes.

Nucleophilic Substitution: The primary (C1, C9) and secondary (C2, C8) chlorides will have different susceptibilities to nucleophilic attack, offering pathways for regioselective functionalization.

Reductive Dechlorination: Catalytic or stoichiometric reduction could be explored to selectively remove chlorine atoms, providing access to partially dehalogenated nonanes.

Radical Reactions: The C-H bonds on the nonane chain could be targets for radical functionalization, a common strategy for derivatizing adamantane (B196018) and other saturated hydrocarbons. researchgate.net

Synthetic Opportunities:

The structure of this compound makes it a potentially valuable building block for the synthesis of more complex molecules.

Polymer Chemistry: The tetrachlorinated nonane could serve as a monomer or a cross-linking agent in the synthesis of specialty polymers, imparting flame retardant or other desirable properties.

Synthesis of Functionalized Nonanes: Selective substitution of the chlorine atoms could lead to the creation of a variety of functionalized nonane derivatives, such as diamines, diols, or dicarboxylic acids, which could have applications in materials science or as ligands in coordination chemistry. researchgate.net

Organometallic Reagents: The conversion of one or more of the C-Cl bonds to an organometallic species (e.g., Grignard or organolithium reagent) would open up a vast array of carbon-carbon bond-forming reactions.

The table below outlines some hypothetical synthetic transformations of this compound.

Reaction TypeReagents and ConditionsPotential Product(s)
DehydrochlorinationStrong base (e.g., t-BuOK), heatNonatrienes, nonadiynes
Nucleophilic SubstitutionNaN3 followed by reduction1,2,8,9-Tetraaminononane
Reductive DechlorinationH2, Pd/CDichlorononanes, nonane
Grignard FormationMg, THFMono- or di-Grignard reagents

Integration of Machine Learning and AI in Chlorinated Alkane Research

The complexity of chlorinated alkane mixtures and the vast number of possible isomers make this area of chemistry particularly well-suited for the application of machine learning (ML) and artificial intelligence (AI). eurekalert.org These computational tools can be leveraged to predict properties, reaction outcomes, and toxicity, thereby accelerating research and development. chemcopilot.comdartmouth.edu

Applications of ML and AI in this compound Research:

Predicting Physicochemical Properties: ML models can be trained on existing data for other chlorinated alkanes to predict properties such as boiling point, vapor pressure, and solubility for this compound and its isomers.

Reaction Outcome Prediction: AI algorithms can analyze vast reaction databases to predict the most likely products of a given reaction involving this compound, including the regioselectivity and stereoselectivity of reactions. eurekalert.orgacs.org This can help in designing more efficient synthetic routes. eurekalert.org

Toxicity Prediction: A significant application of ML in chemistry is the prediction of toxicity. nih.govoup.com By developing models trained on the toxicological data of other halogenated compounds, the potential toxicity of this compound could be estimated in silico, reducing the need for extensive animal testing. nih.govoup.com

Spectra Prediction: AI can be used to predict spectroscopic data (e.g., NMR, mass spectra) for novel compounds, which would be invaluable in the identification and characterization of this compound and its reaction products.

Broader Implications for Sustainable Synthesis in Halogenated Organic Chemistry

The synthesis and use of halogenated organic compounds are often associated with environmental concerns. rsc.org Therefore, future research on this compound and other chlorinated alkanes must be guided by the principles of green chemistry. uni-lj.silongdom.org

Key Considerations for Sustainable Synthesis:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. longdom.org This includes exploring catalytic methods for chlorination that are more efficient than traditional radical chlorination.

Use of Safer Solvents and Reagents: The development of synthetic methods that use greener solvents (e.g., water, supercritical CO2) or avoid hazardous reagents is a key goal. longdom.org For example, enzymatic halogenation presents a potential biocatalytic route to chlorinated compounds under mild conditions. acs.org

Catalytic Approaches: The use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption. longdom.org This is particularly relevant for selective chlorination and dehydrochlorination reactions.

Renewable Feedstocks: Exploring the synthesis of chlorinated alkanes from renewable starting materials, rather than petroleum-based feedstocks, is a long-term goal for sustainable chemistry. longdom.org

Degradability: Designing chlorinated alkanes that are effective for their intended application but can also degrade into benign products after their useful life is a critical aspect of sustainable design.

The pursuit of sustainable synthetic methods for halogenated compounds like this compound not only addresses environmental concerns but also drives innovation in chemical synthesis. uni-lj.sieurochlor.org

Q & A

Q. What analytical techniques are recommended for quantifying 1,2,8,9-Tetrachlorononane in environmental samples, and how are matrix interferences addressed?

Gas chromatography-mass spectrometry (GC-MS) is the primary method due to its sensitivity for chlorinated hydrocarbons. To minimize interferences, use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and instrument drift. Column selection (e.g., DB-5MS) and temperature programming can resolve co-eluting compounds. Method validation should include spike-and-recovery tests in representative matrices (soil, water) to assess accuracy .

Q. How should reference standards of this compound be prepared and stored to ensure stability?

Stock solutions are typically prepared in nonpolar solvents like toluene or nonane at concentrations of 50–100 µg/mL to enhance solubility and prevent degradation. Store standards in amber glass vials at –20°C to avoid photolytic decomposition and volatility losses. Regularly verify purity via GC-MS or high-performance liquid chromatography (HPLC) with UV detection .

Q. What structural characterization methods are used to confirm the identity of synthetic this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming chlorine substitution patterns. Fourier-transform infrared (FTIR) spectroscopy can identify C-Cl stretching vibrations (550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₆Cl₄, exact mass 285.02 Da) .

Advanced Research Questions

Q. How can experimental designs address contradictions in environmental persistence data for this compound across studies?

Discrepancies often arise from varying redox conditions or microbial communities. Controlled microcosm studies should replicate field conditions (e.g., aerobic vs. anaerobic, pH, temperature) and use stable isotope tracers (e.g., ³⁶Cl) to track degradation pathways. Statistical tools like principal component analysis (PCA) can isolate influential variables .

Q. What methodologies resolve structural isomerism challenges in chlorinated nonanes during environmental analysis?

Advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), enhance separation of isomers like 1,2,8,9- vs. 1,1,1,3-Tetrachlorononane. Coupling with electron capture detection (ECD) improves selectivity for chlorinated compounds. Computational modeling (e.g., density functional theory) predicts retention indices to aid identification .

Q. How do steric and electronic factors influence the reactivity of this compound in hydrolysis studies?

The spatial arrangement of chlorine atoms (positions 1,2,8,9) creates steric hindrance, slowing nucleophilic attack. Kinetic experiments under controlled pH and temperature, paired with quantum mechanical calculations (e.g., Hartree-Fock), can quantify activation energies. Compare results with less hindered isomers (e.g., 1,1,1,3-Tetrachlorononane) to isolate steric effects .

Q. What strategies optimize recovery rates of this compound in complex matrices like sediment or biota?

Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) for efficient extraction from solids. Cleanup steps, such as gel permeation chromatography (GPC) or sulfuric acid treatment, remove lipids and humic acids. Validate with matrix-matched calibration curves to account for suppression/enhancement effects in MS detection .

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